ent-Rosuvastatin Lactone

Description

Molecular Formula and Stereochemical Configuration

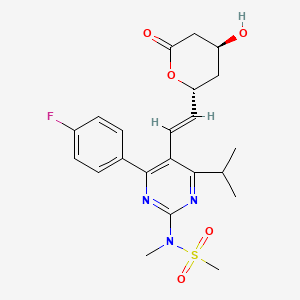

This compound possesses the molecular formula C22H26FN3O5S with a molecular weight of 463.5 grams per mole. The compound is registered under Chemical Abstracts Service number 615263-62-2, providing its unique chemical identification for regulatory and research purposes. The complete International Union of Pure and Applied Chemistry name describes the compound as N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide.

The stereochemical configuration of this compound is particularly significant due to its specific chirality at the (2R,4S) positions within the tetrahydro-pyran ring system. This configuration distinguishes it from other rosuvastatin-related compounds and influences its chemical behavior and biological activity. The compound features a lactone ring that results from the cyclization of the carboxylic acid group present in the parent rosuvastatin molecule. The presence of the fluorophenyl group, isopropyl substituent, and methanesulfonamide functionality contributes to the overall three-dimensional structure and chemical stability of the molecule.

Table 1: Fundamental Chemical Identifiers for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 615263-62-2 | |

| Molecular Formula | C22H26FN3O5S | |

| Molecular Weight | 463.5 g/mol | |

| Stereochemistry | (2R,4S) | |

| PubChem CID | 71752118 |

Comparative Analysis of this compound and Rosuvastatin-5S-Lactone

The structural relationship between this compound and Rosuvastatin-5S-Lactone represents a critical aspect of stereochemical analysis within the rosuvastatin compound family. Rosuvastatin-5S-Lactone, identified by CAS number 503610-43-3, shares the identical molecular formula C22H26FN3O5S but differs in its stereochemical configuration at specific chiral centers. While this compound exhibits (2R,4S) stereochemistry, Rosuvastatin-5S-Lactone demonstrates (2S,4R) configuration, making them enantiomeric pairs with distinct three-dimensional orientations.

The comparative molecular weights remain essentially identical, with both compounds registering approximately 463.5 grams per mole, reflecting their identical atomic composition but different spatial arrangements. The distinction between these compounds becomes particularly important in analytical chemistry applications, where separation and identification require sophisticated chromatographic and spectroscopic techniques. The International Union of Pure and Applied Chemistry naming system clearly differentiates these compounds through their stereochemical descriptors, with Rosuvastatin-5S-Lactone designated as N-[4-(4-fluorophenyl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide.

Both compounds serve as important reference standards in pharmaceutical analysis, with Rosuvastatin-5S-Lactone often appearing as an impurity or metabolite in rosuvastatin formulations. The European Pharmacopoeia classifies Rosuvastatin-5S-Lactone as "Rosuvastatin European Pharmacopoeia Impurity D," highlighting its significance in quality control applications. Research investigations have demonstrated that these stereoisomers exhibit different pharmacokinetic profiles and may possess varying degrees of biological activity, emphasizing the importance of accurate identification and quantification in pharmaceutical development.

Table 2: Comparative Properties of this compound and Rosuvastatin-5S-Lactone

Physicochemical Properties: Density, Boiling Point, and Solubility

The physicochemical characterization of this compound reveals important parameters that influence its handling, storage, and analytical applications. The compound exhibits a density of 1.4 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular structure consistent with its complex aromatic and heterocyclic composition. This density value reflects the significant molecular weight and compact three-dimensional arrangement of the constituent atoms within the molecule.

The predicted boiling point for this compound reaches 695.0 ± 65.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure. This exceptionally high boiling point demonstrates the strong intermolecular forces present within the compound, likely resulting from hydrogen bonding interactions, dipole-dipole attractions, and van der Waals forces between the various functional groups. The elevated boiling point also suggests excellent thermal stability under normal laboratory and storage conditions, making the compound suitable for various analytical procedures that may involve elevated temperatures.

Solubility characteristics represent a crucial aspect of this compound's physicochemical profile, particularly for analytical and preparative applications. The compound demonstrates slight solubility in chloroform and methanol, indicating its moderately polar nature. This solubility pattern reflects the balance between polar functional groups, including the methanesulfonamide and hydroxyl substituents, and the hydrophobic aromatic and aliphatic regions of the molecule. The limited solubility in highly polar solvents suggests that specialized solvent systems may be required for optimal dissolution and analytical processing.

Storage recommendations specify maintenance at temperatures of -20 degrees Celsius, indicating the compound's stability under frozen conditions and the need for controlled storage environments to prevent degradation. The compound typically appears as a white to off-white solid, facilitating visual identification and quality assessment during handling and analysis. The flash point of 374.1 ± 34.3 degrees Celsius provides important safety information for laboratory operations, indicating relatively low volatility under normal working conditions.

Table 3: Physicochemical Properties of this compound

Nuclear Magnetic Resonance Spectral Characterization

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and detailed molecular characterization for this compound. The comprehensive spectroscopic analysis encompasses both proton Nuclear Magnetic Resonance and carbon-13 Nuclear Magnetic Resonance techniques, offering complete structural elucidation of the compound. Certificate of Analysis documentation confirms that Nuclear Magnetic Resonance spectral data conform to the expected structural parameters, validating the compound's identity and purity.

The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts and coupling patterns that correspond to the various functional groups present within the molecular structure. The fluorine-containing aromatic system generates distinctive signals that can be readily identified and integrated for quantitative analysis. The methanesulfonamide functionality contributes specific chemical shifts that serve as diagnostic markers for compound identification. The lactone ring protons exhibit characteristic chemical shifts and coupling patterns that distinguish this compound from related rosuvastatin derivatives.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons within the molecular framework. The lactone carbonyl carbon generates a distinctive downfield chemical shift that serves as a key identifier for the presence of the cyclic ester functionality. Fluorine Nuclear Magnetic Resonance spectroscopy offers supplementary structural information, particularly for confirming the presence and environment of the fluorine atom within the fluorophenyl substituent.

Two-dimensional Nuclear Magnetic Resonance techniques, including Nuclear Overhauser Effect Spectroscopy, provide critical stereochemical information for confirming the absolute configuration of chiral centers within the molecule. These advanced spectroscopic methods enable the unambiguous assignment of stereochemistry and spatial relationships between different regions of the molecule. The spectroscopic data collectively confirm the (2R,4S) stereochemical configuration and validate the proposed three-dimensional structure of this compound.

High-Performance Liquid Chromatography purity analysis, conducted at 245 nanometers wavelength, demonstrates purity levels exceeding 95 percent, confirming the high quality of analytical reference standards. Mass spectrometry data provide molecular ion confirmation and fragmentation patterns consistent with the proposed molecular structure and formula. Fourier Transform Infrared spectroscopy identifies characteristic functional group vibrations, including carbonyl stretching frequencies and aromatic carbon-carbon stretching modes that support the structural assignment.

Table 4: Nuclear Magnetic Resonance Analytical Confirmation for this compound

Properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-[(E)-2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-13(2)20-18(10-9-17-11-16(27)12-19(28)31-17)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)32(4,29)30/h5-10,13,16-17,27H,11-12H2,1-4H3/b10-9+/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEGVMSNJOCVHT-RJCHQFKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H]2C[C@@H](CC(=O)O2)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901099948 | |

| Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615263-62-2 | |

| Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615263-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-N-[4-(4-Fluorophenyl)-6-(1-methylethyl)-5-[(1E)-2-[(2R,4S)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901099948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ent-Rosuvastatin Lactone involves the degradation of Rosuvastatin calcium. The stock solution of Rosuvastatin is prepared by dissolving an appropriate amount of Rosuvastatin calcium in a 0.1 M sodium hydroxide solution. This basic solution is then transferred to a separatory funnel and neutralized by adding 15 mL of 1.0 M hydrochloric acid, forming a white emulsion containing Rosuvastatin .

Industrial Production Methods: In industrial settings, the production of this compound involves controlling the degradation process of Rosuvastatin under specific conditions such as thermal, light, and acidity. Chromatographic techniques are used to identify and quantify the concentration of Rosuvastatin and its degradation products .

Chemical Reactions Analysis

Types of Reactions: ent-Rosuvastatin Lactone undergoes various chemical reactions, including:

Oxidation: Conversion of Rosuvastatin to its lactone form.

Hydrolysis: Conversion of the lactone form back to Rosuvastatin under acidic conditions.

Common Reagents and Conditions:

Aprotic Solvents: Promote the forward reaction, converting Rosuvastatin to its lactone form.

Acidic Aqueous Mobile Phase: Promotes the reverse reaction, converting the lactone form back to Rosuvastatin.

Organic Protic Solvents (e.g., Methanol): Both Rosuvastatin and its lactone form remain stable.

Major Products: The major product formed from these reactions is the lactone form of Rosuvastatin, which is the primary degradation product .

Scientific Research Applications

ent-Rosuvastatin Lactone has several scientific research applications, including:

Mechanism of Action

ent-Rosuvastatin Lactone, like other statins, is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The lactone form is highly lipophilic and enters cells via passive diffusion, whereas the acid form uses active transport .

Comparison with Similar Compounds

Isotenuifolide

- Structure : Isotenuifolide (C32H58O3) contains a β-hydroxy-γ-methylene-α,β-unsaturated-γ-lactone unit, similar to ent-Rosuvastatin Lactone. However, it has a longer aliphatic chain (27 carbons) and an exocyclic double bond (E-configuration) .

- Bioactivity : Unlike ent-Rosuvastatin Lactone, isotenuifolide is a natural product derived from plants and exhibits cytotoxic properties rather than lipid-lowering effects .

Atorvastatin Lactone

- Structure : Atorvastatin Lactone shares a γ-lactone ring but differs in its heterocyclic core (pyrrole vs. pyrimidine in rosuvastatin) and substituents (fluorophenyl vs. isopropyl groups) .

- Stability : Both lactones undergo pH-dependent interconversion with their acid forms. Atorvastatin Lactone shows higher stability in plasma when treated with EDTA or NaF anticoagulants, similar to rosuvastatin derivatives .

Cabralean Hydroxy Lactone

- Structure: This triterpenoid lactone has a fused lactone ring in its side chain, resembling the cyclic ester moiety of ent-Rosuvastatin Lactone. However, its core structure is derived from a triterpene skeleton rather than a synthetic statin .

- Bioactivity : Cabralean Hydroxy Lactone demonstrates cytotoxicity against cancer cells, contrasting with ent-Rosuvastatin Lactone’s role in cholesterol metabolism .

Pharmacokinetic and Analytical Comparisons

Plasma Stability and Anticoagulant Effects

Analytical Detection

Both ent-Rosuvastatin Lactone and its analogs are quantified using LC-MS/MS. Key parameters:

| Compound | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|---|

| ent-Rosuvastatin Lactone | 2.3 | 0.05 | 0.15 |

| Atorvastatin Lactone | 1.8 | 0.10 | 0.30 |

| Rosuvastatin Acid | 1.0 | 0.02 | 0.06 |

Key Differentiators of this compound

- Stereochemical Uniqueness : The 2R,4S configuration distinguishes it from other statin lactones, impacting receptor binding and metabolic pathways .

- Pharmaceutical Relevance : Serves as a critical impurity in rosuvastatin formulations, with regulatory limits ≤1.0% (per USP and EP guidelines) .

- Synthetic Accessibility : Produced via stereoselective lactonization, enabling high-purity reference standards for quality control .

Biological Activity

ent-Rosuvastatin Lactone is a derivative of Rosuvastatin, a statin medication widely used for lowering cholesterol levels. The lactone form is characterized by a cyclic ester structure, which influences its biological activity and pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and comparative studies with other statins.

The primary mechanism of action of this compound involves the inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase , a key enzyme in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces low-density lipoprotein (LDL) cholesterol levels in the bloodstream, thereby mitigating the risk of cardiovascular diseases.

Key Biological Effects:

- Cholesterol Reduction : Significant reduction in LDL cholesterol levels.

- Anti-inflammatory Properties : Potential reduction in inflammatory markers associated with cardiovascular diseases.

- Vasodilatory Effects : Studies indicate that this compound may enhance endothelial function and promote vasodilation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its metabolism and clearance rates compared to other statins. Research indicates that lactones are metabolized more extensively than their acid counterparts. For instance, in human liver microsomes (HLMs), this compound exhibits higher intrinsic clearance values compared to other statins like atorvastatin and simvastatin .

| Compound | Intrinsic Clearance (CLint) µl/min/mg | Metabolized Form |

|---|---|---|

| Atorvastatin Lactone | 3700 | Lactone |

| Simvastatin | 7400 | Lactone |

| This compound | Not explicitly stated but comparable | Lactone |

Comparative Studies

Comparative studies highlight the unique properties of this compound relative to other statins. A notable study demonstrated that lactones containing a lactone ring exhibited stronger inhibitory effects on enzymes compared to those without such a structure .

Case Study: Relaxant Effects on Vascular Tissue

A significant study examined the relaxant effects of this compound on rat aortic rings. The findings indicated that this compound exhibited greater potency than Rosuvastatin itself in inducing relaxation, suggesting enhanced vascular benefits .

Clinical Implications

The clinical implications of this compound are noteworthy:

- Therapeutic Applications : Given its potent lipid-lowering effects and potential anti-inflammatory properties, it may serve as an effective therapeutic agent for patients at risk of cardiovascular diseases.

- Drug Interactions : Preliminary studies suggest minimal drug-drug interactions due to its unique metabolic pathway, making it a favorable option for patients on multiple medications.

Q & A

Q. How can degradation products of this compound be characterized for toxicological risk?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.